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Quantitative Inhibition Profile of Vatalanib

The table below summarizes the half-maximal inhibitory concentration (ICso) values for Vatalanib against
PDGFR-B, c-Kit, c-Fms, and key vascular endothelial growth factor receptors (VEGFRs), which are its
primary targets. [1] [2]

Target Alternative Name(s) Reported ICso (nM)
VEGFR-2 KDR, Flk-1 37 nM
(KDR)
VEGFR-1 (FIt- Flt-1 77 nM
1)
c-Kit Stem Cell Factor Receptor 660 nM
PDGFR-8 Platelet-Derived Growth Factor Receptor 580 nM
Beta
c-Fms CSF-1R, M-CSFR 730 nM (from [1]), 1400 nM (from

[1])
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Target Alternative Name(s) Reported ICso (nM)
VEGFR-3 (FIt- Flt-4 730 nM
4)

Vatalanib exhibits its highest potency against the VEGFR family. Its activity against PDGFR-f, c-Kit, and c-
Fms contributes to its overall multi-targeted mechanism of action, potentially impacting tumor angiogenesis

and the tumor microenvironment. [1] [3] [4]

Biological Context and Signaling Pathways

Vatalanib's primary targets are Class III Receptor Tyrosine Kinases (RTKs), which share structural

similarities and play critical roles in cell growth, survival, and angiogenesis. [5] [6]
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Vatalanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways. [5] [4] [6]

Key Experimental Evidence and Protocols
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Evidence for Vatalanib's activity comes from various experimental models, including kinase assays and

cellular functional studies.

In Vitro Kinase Assay

This method directly measures the compound's ability to inhibit the phosphorylation activity of the purified

target kinases. [1]

¢ Objective: To determine the potency (ICso) of Vatalanib against specific tyrosine kinases like PDGFR-
B, c-Kit, and c-Fms.

¢ Key Reference: This is the standard method used to generate the primary inhibition profile data, as
reported by commercial suppliers like MedChemExpress. [1]

Functional Cellular Assay in Leiomyosarcoma

A study investigated the effects of Vatalanib (PTK787) on leiomyosarcoma cell lines (SK-LMS-1 and SK-
UT-1), which express VEGFR-1, VEGFR-3, and PDGFR-(. [4]

e Cell Lines & Culture: Human leiomyosarcoma cell lines SK-LMS-1 and SK-UT-1 were cultured in
DMEM with 10% FCS. [4]

¢ Treatment: Cells were treated with Vatalanib. In some experiments, cells were stimulated with the
ligand PDGF-BB (50 ng/mL) to activate PDGFR-[3 signaling pathways. [4]

e Western Blot Analysis:

o Cells were lysed, and proteins were separated by gel electrophoresis and transferred to a
membrane.

o Membrane was probed with antibodies against phospho-AKT (Ser473) and phospho-p44/42
MAPK (Erk1/2), key downstream effectors in the PI3BK/AKT and RAS/MAPK pathways,
respectively.

o Result: Vatalanib application led to a partial inhibition of PDGF-BB-activated AKT and ERK1/2
signaling pathways, demonstrating functional target engagement in a cellular context. [4]

e Cell Viability & Death Assay:

o Result: While Vatalanib did not significantly affect metabolic activity (cell growth), VEGF-A-
treated cells showed increased cell death upon Vatalanib treatment. This suggests
context-dependent pro-apoptotic effects. [4]

Research Applications and Considerations
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Vatalanib is classified as an investigational small molecule and is for research use only. [3] Its primary
research applications are in studying angiogenesis and evaluating multi-targeted kinase inhibition in cancer

models.

¢ Anti-Angiogenic Research: As a potent VEGFR inhibitor, it is used to block tumor vascularization in
preclinical models. [1] [2] [7]

e Multi-Target Inhibition: Useful for studying the simultaneous inhibition of VEGFR, PDGFR, c-Kit, and
c-Fms signaling in diseases with complex oncogenic drivers. [4] [7]

¢ Clinical Trial History: Vatalanib has been evaluated in several clinical trials for solid tumors,
including a phase Il trial as a second-line therapy in advanced pancreatic cancer, where it was well-
tolerated and showed a favorable 6-month survival rate. [3] [7]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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